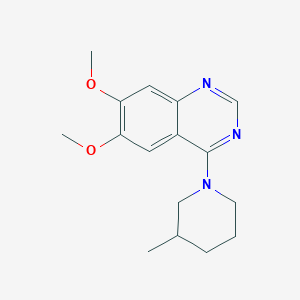
2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine, also known as MSPP, is a pyrimidine derivative that has been extensively studied in recent years due to its potential applications in a wide range of scientific research fields. MSPP has been found to possess a variety of biochemical and physiological effects, as well as having a wide range of potential applications in laboratory experiments.
科学的研究の応用
2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has been studied for its potential applications in a variety of scientific research fields, including pharmacology, biochemistry, and bioengineering. In pharmacology, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential candidate for the development of new therapeutic agents for the treatment of various diseases. In biochemistry, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has been used to study the structure and function of enzymes and other proteins, as well as its potential applications in drug discovery and drug design. In bioengineering, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has been used to study the structure and function of proteins and other molecules, as well as its potential applications in gene therapy and tissue engineering.
作用機序
The mechanism of action of 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine is not yet fully understood. However, it is believed that 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine acts as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are a group of hormones that are involved in a variety of physiological processes, including inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has been found to possess a variety of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has been found to possess antioxidant, anti-allergic, and anti-diabetic properties. In addition, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has been found to possess anti-microbial, anti-fungal, and anti-tumor properties.
実験室実験の利点と制限
2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has several advantages for use in laboratory experiments. Its low toxicity and high solubility make it an ideal candidate for use in a variety of laboratory experiments. In addition, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine is relatively inexpensive and can be easily synthesized in the laboratory. However, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine also has some limitations. Its short half-life and low bioavailability can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine. One potential direction is to further study its mechanism of action and its biochemical and physiological effects in order to develop new therapeutic agents for the treatment of various diseases. Another potential direction is to explore the use of 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine in gene therapy and tissue engineering. Finally, further research could be conducted to explore the potential applications of 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine in drug discovery and drug design.
合成法
2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine can be synthesized using a variety of methods, including a two-step synthesis process. The first step involves the reaction of 4-chlorophenylpiperazine with 2-chloro-4-methylsulfanylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form 4-methylsulfanyl-4-phenylpiperazine. The second step involves the condensation of the 4-methylsulfanyl-4-phenylpiperazine with 2-chloro-4-methylsulfanylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine.
特性
IUPAC Name |
2-methylsulfanyl-4-(4-phenylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-20-15-16-8-7-14(17-15)19-11-9-18(10-12-19)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWAIJMSMURBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445107.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6445116.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyridine](/img/structure/B6445123.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine](/img/structure/B6445124.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine](/img/structure/B6445125.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B6445132.png)
![1-ethyl-4-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445143.png)
![1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445146.png)
![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine](/img/structure/B6445163.png)

![2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)-5-(trifluoromethyl)pyridine](/img/structure/B6445172.png)
![2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445182.png)
![2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445187.png)
![2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445192.png)